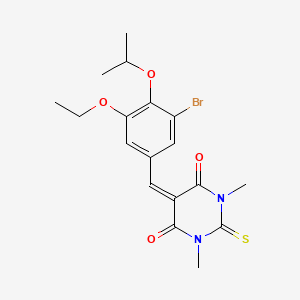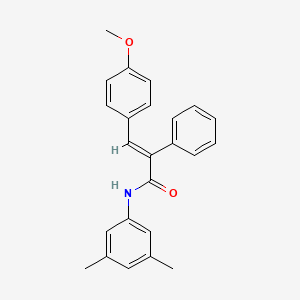![molecular formula C17H11F3N2O4 B3553230 2-methyl-1,3-dioxo-N-[4-(trifluoromethoxy)phenyl]-5-isoindolinecarboxamide](/img/structure/B3553230.png)
2-methyl-1,3-dioxo-N-[4-(trifluoromethoxy)phenyl]-5-isoindolinecarboxamide
Descripción general
Descripción
2-methyl-1,3-dioxo-N-[4-(trifluoromethoxy)phenyl]-5-isoindolinecarboxamide is a chemical compound that belongs to the class of isoindolinecarboxamides. It is commonly known as TAK-659 and is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B-cell receptor (BCR) and is a promising target for the treatment of B-cell malignancies.
Mecanismo De Acción
TAK-659 exerts its anti-cancer effects by inhibiting the activity of BTK, which is a key enzyme involved in the signaling pathway of B-cell receptor (2-methyl-1,3-dioxo-N-[4-(trifluoromethoxy)phenyl]-5-isoindolinecarboxamide). This compound signaling is critical for the survival and proliferation of B-cell malignancies, and inhibition of BTK activity leads to disruption of this pathway, resulting in cell death.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent and selective inhibition of BTK activity, with minimal effects on other kinases. In preclinical studies, TAK-659 has demonstrated efficacy in inhibiting the growth of B-cell lymphoma and leukemia cells, both in vitro and in vivo. TAK-659 has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TAK-659 is its potent and selective inhibition of BTK activity, which makes it a promising therapeutic agent for B-cell malignancies. However, one of the limitations of TAK-659 is its potential for off-target effects, as BTK is also involved in the signaling pathways of other immune cells, such as macrophages and mast cells.
Direcciones Futuras
There are several future directions for the research and development of TAK-659. One potential direction is the investigation of TAK-659 in combination with other anti-cancer agents, such as immune checkpoint inhibitors and CAR-T cell therapy. Another potential direction is the development of TAK-659 as a therapeutic agent for other BTK-mediated diseases, such as autoimmune diseases and chronic lymphocytic leukemia. Additionally, further studies are needed to fully understand the potential off-target effects of TAK-659 and to develop strategies to mitigate these effects.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential as a therapeutic agent for B-cell malignancies. In preclinical studies, TAK-659 has shown potent inhibition of BTK activity and has demonstrated efficacy in inhibiting the growth of B-cell lymphoma and leukemia cells. TAK-659 has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax.
Propiedades
IUPAC Name |
2-methyl-1,3-dioxo-N-[4-(trifluoromethoxy)phenyl]isoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O4/c1-22-15(24)12-7-2-9(8-13(12)16(22)25)14(23)21-10-3-5-11(6-4-10)26-17(18,19)20/h2-8H,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZQVRPEMLAMGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-bromo-4-isopropylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B3553147.png)
![3-(2-chlorophenyl)-5-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B3553157.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3553162.png)
![N-{4-[(phenylthio)methyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3553166.png)
![5,5'-[(3-fluorophenyl)methylene]bis(1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione)](/img/structure/B3553184.png)
![N,N'-(2-chloro-1,4-phenylene)bis[2-(2-methylphenoxy)acetamide]](/img/structure/B3553192.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B3553204.png)

![ethyl (4-{[3-(3-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B3553216.png)
![methyl 3-({N-(4-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)-4-methylbenzoate](/img/structure/B3553226.png)
![N~2~-(2,5-dimethylphenyl)-N~1~-(2-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3553231.png)
![1-phenyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclopentanecarboxamide](/img/structure/B3553237.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B3553255.png)